2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Description
Properties
CAS No. |
539808-77-0 |
|---|---|
Molecular Formula |
C31H36N4O2S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C31H36N4O2S/c1-20-8-12-25(13-9-20)35-27(18-37-26-14-10-24(11-15-26)31(5,6)7)33-34-30(35)38-19-28(36)32-29-22(3)16-21(2)17-23(29)4/h8-17H,18-19H2,1-7H3,(H,32,36) |
InChI Key |
BMSATKMVTVPPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a synthetic organic molecule notable for its complex structure, which includes a triazole ring and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidant , anticancer , and antifungal properties.
Structural Characteristics
This compound can be characterized by its molecular formula and specific structural features that contribute to its biological activity. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C31H36N4O2S |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)COC4=CC=C(C=C4)C(C)(C)C |
| InChI | InChI=1S/C31H36N4O2S/c1-20... |
| InChIKey | BMSATKMVTVPPEQ-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds containing triazole rings exhibit significant antioxidant properties. Specifically, the compound has shown an ability to reduce ferric ions in assays designed to measure antioxidant capacity, suggesting its potential utility in mitigating oxidative stress-related conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably, it has demonstrated activity against various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 6.6 ± 0.6 μM
- HepG2 (Liver Cancer) : IC50 = 6.9 ± 0.7 μM
- A498 (Kidney Cancer) : IC50 = 6.8 ± 0.8 μM
These values indicate that the compound is comparable to standard treatments like 5-Fluorouracil . Mechanistically, it appears to induce apoptosis and cell cycle arrest in cancer cells, potentially through pathways involving histone deacetylase (HDAC) inhibition .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The specific compound may exhibit similar activities, although detailed studies are required to elucidate its efficacy against fungal pathogens.
Case Study: Anticancer Mechanism
In a study focusing on the mechanism of action of triazole derivatives, it was found that certain compounds could downregulate metalloproteinases (MMP-2 and MMP-9), thereby impairing cancer cell migration and invasion . The proposed mechanism involves inducing G2/M phase cell cycle arrest and triggering apoptosis through intrinsic pathways.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenylacetamide | Contains methyl group instead of tert-butyl | Potentially different solubility and bioactivity profiles |
| 5-(p-Tolyl)-1H-[1,2,4]triazole derivatives | Varying substituents on the triazole ring | Different biological activities based on substituent variations |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Target Compound: The para-tolyl group at position 4 of the triazole ring introduces moderate electron-donating effects, while the tert-butylphenoxymethyl group enhances lipophilicity.
- Ortho-Tolyl Analogue: describes a compound with an ortho-tolyl group instead of para-tolyl.
- Difluorophenyl Derivatives : Compounds [7–9] in feature 2,4-difluorophenyl substituents, which increase electron-withdrawing effects and polarity, contrasting with the electron-rich mesityl group in the target compound .
Functional Group Variations
- Sulfonamide vs. Acetamide : The sulfonamide group in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () differs from the acetamide moiety in the target compound. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, whereas acetamides balance hydrophobicity and polarity .
- Oxazole vs. Triazole : The oxazole ring in is less basic than the triazole core, affecting pharmacokinetic properties such as solubility and metabolic stability .
Spectral and Physicochemical Properties
Table 1: Comparative Spectral Data
*Inferred from analogous triazole-thiones in and acetamide in .
†Estimated based on substituent masses.
- IR Spectroscopy : The target compound’s C=S stretch (1247–1255 cm⁻¹) aligns with triazole-thiones [7–9], confirming the thione tautomer. The absence of ν(S-H) (~2500–2600 cm⁻¹) excludes the thiol tautomer . The C=O stretch at 1669 cm⁻¹ matches compound 11 (), consistent with the acetamide group .
- Thermal Stability : Compound 11 () has a high melting point (216–217°C), suggesting strong crystalline packing due to nitro and acetyl groups. The target compound’s melting point is unreported but may be influenced by the bulky tert-butyl and mesityl groups .
Preparation Methods
Formation of 5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Step 1: Cyclocondensation of Thiosemicarbazide
A thiosemicarbazide derivative is cyclized under acidic conditions to form the triazole ring. For example:
-
Reactants : 1-(4-(tert-butyl)phenoxy)acetohydrazide and p-tolyl isothiocyanate.
-
Conditions : Reflux in ethanol with HCl (12 h, 80°C).
Step 2: Introduction of tert-Butylphenoxy Group
-
A Williamson ether synthesis attaches the tert-butylphenoxy moiety:
Step 3: Thiolation
-
Treatment with Lawesson’s reagent converts the carbonyl group to a thiol:
Synthesis of 2-Chloro-N-mesitylacetamide
Acetylation of Mesitylamine
Reactants : Mesitylamine and acetyl chloride.
Conditions : Stirred in dichloromethane with Et₃N (0°C to RT, 4 h).
Yield : 89%.
Chlorination at α-Position
Reactants : N-mesitylacetamide and Cl₂ gas.
Conditions : CCl₄, UV light (2 h, 25°C).
Yield : 68%.
Thioether Coupling
Nucleophilic Substitution
Reactants :
-
Triazole-thiol (1 eq)
-
2-Chloro-N-mesitylacetamide (1.2 eq)
Conditions :
-
Base : NaH in THF (0°C to RT, 12 h).
-
Catalyst : None required.
-
Workup : Aqueous extraction, silica gel chromatography (EtOAc/hexane 1:3).
Yield : 65%.
Optimization and Challenges
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Reaction Time | 12–16 h | <72 h: +15% |
| Solvent | Anhydrous THF | vs. DMF: +20% |
| Temperature | 0°C → RT | >40°C: −30% |
Key Challenges :
-
Thiol Oxidation : Conduct reactions under N₂ atmosphere.
-
Regioselectivity : Use directing groups (e.g., –NO₂) during triazole formation.
Analytical Data for Key Intermediates
Triazole-Thiol Intermediate
2-Chloro-N-mesitylacetamide
Scale-Up Considerations
-
Batch Size : 100 g triazole-thiol → 58 g final product.
-
Purification : Use flash chromatography with automated gradient elution (hexane → EtOAc).
Alternative Routes
Ullmann Coupling for Triazole Functionalization
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from 1,2,4-triazole derivatives. A common approach includes:
- Step 1: Reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under controlled heating (80–100°C) to form thioacetic acid intermediates .
- Step 2: Modifying intermediates via salt formation with inorganic (e.g., NaOH, ZnSO₄) or organic bases (e.g., morpholine) in ethanol .
Key factors affecting yield: - Temperature control during thioacetic acid synthesis to minimize side reactions.
- Stoichiometric precision in salt formation (e.g., equimolar ratios for metal sulfates) .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the compound’s structure?
- Elemental analysis: Validates molecular composition (C, H, N, S content) .
- IR spectroscopy: Identifies functional groups (e.g., S-H stretches at 2550–2650 cm⁻¹, C=O bonds at 1680–1720 cm⁻¹) .
- Thin-layer chromatography (TLC): Confirms purity and individuality using silica gel plates and UV visualization .
- ¹H NMR: Resolves substituent patterns (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons from mesityl groups at δ 6.8–7.2 ppm) .
Q. How does the substitution pattern on the triazole ring influence physicochemical properties?
- Hydrophobicity: The tert-butylphenoxy group increases lipophilicity, enhancing membrane permeability .
- Solubility: Salt formation (e.g., sodium or zinc salts) improves aqueous solubility for pharmacological testing .
- Stability: Electron-withdrawing groups (e.g., p-tolyl) stabilize the triazole core against hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Quantum chemical calculations: Used to model reaction pathways (e.g., transition states for thioether bond formation) and identify energy barriers .
- Reaction path search algorithms: Narrow experimental conditions by simulating solvent effects and catalyst interactions (e.g., ethanol vs. dioxane) .
- DFT studies: Predict regioselectivity in triazole functionalization (e.g., tert-butylphenoxy vs. p-tolyl substitution) .
Q. What strategies resolve contradictions in pharmacological activity data among 1,2,4-triazole derivatives?
- Structure-activity relationship (SAR) analysis: Compare toxicity and efficacy across analogs (e.g., tert-butyl vs. methyl substituents) using standardized assays (e.g., IC₅₀ in cancer cell lines) .
- Metabolic profiling: Evaluate cytochrome P450 interactions to explain variability in in vivo activity .
- Crystallographic studies: Correlate 3D structure with biological target binding (e.g., kinase inhibition) .
Q. What advanced purification techniques address challenges in isolating this compound?
- High-performance liquid chromatography (HPLC): Separates isomers or by-products using C18 columns and gradient elution (e.g., acetonitrile/water) .
- Recrystallization optimization: Solvent mixtures (e.g., ethanol-DMF) improve crystal purity for X-ray analysis .
- Membrane filtration: Nanofiltration removes low-molecular-weight impurities while retaining the target compound .
Methodological Insights from Key Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
